molecular formula C7H15NO2 B2555125 [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 1824191-75-4

[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol

Cat. No.: B2555125
CAS No.: 1824191-75-4
M. Wt: 145.202
InChI Key: VABNDAPWUVPQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with formaldehyde and ammonia, leading to the formation of the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclobutylmethanol derivatives, aldehydes, carboxylic acids, and substituted cyclobutane compounds .

Scientific Research Applications

[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[2-(aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-7(5-10)2-1-6(7)3-9/h6,9-10H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNDAPWUVPQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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